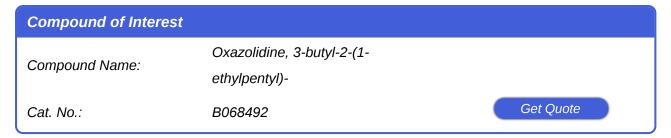


IUPAC name for "Oxazolidine, 3-butyl-2-(1-ethylpentyl)-"

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide to 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine

This technical guide provides a comprehensive overview of 3-butyl-2-(1-ethylpentyl)oxazolidine, a versatile chemical compound with significant applications across various industries. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and primary uses.

Chemical Identity and Properties

The compound "Oxazolidine, 3-butyl-2-(1-ethylpentyl)-" is systematically known by its IUPAC name, 3-butyl-2-heptan-3-yl-1,3-oxazolidine.[1][2] It is a heterocyclic compound featuring an oxazolidine ring substituted at the 2 and 3 positions.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.



Identifier	Value
CAS Number	165101-57-5[1][2][3][4][5][6]
IUPAC Name	3-butyl-2-heptan-3-yl-1,3-oxazolidine[1][2][4]
Synonyms	3-Butyl-2-(1-ethylpentyl)oxazolidine, IncoZol 2[2]
Molecular Formula	C14H29NO[1][2][3][5][6]
InChI Key	CYMHAQCMKNVHPA-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physical and chemical properties determine the compound's behavior and suitability for various applications.

Property	Value
Molecular Weight	227.39 g/mol [2]
Appearance	Colorless to light yellow liquid[7]
Boiling Point	235-240°C[7]
Melting Point	-20°C[7]
Density	0.86 g/cm ³ [7]
Solubility	Insoluble in water, soluble in organic solvents[7]
XLogP3-AA	4.4[2]

Synthesis and Reaction Mechanisms

The primary route for synthesizing 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine is through the condensation reaction of an amino alcohol with a carbonyl compound.[1] This process is fundamental to the formation of the oxazolidine ring structure.

Experimental Protocol: Condensation Synthesis

Objective: To synthesize 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine.



Reactants:

- N-butylaminoethanol
- 2-ethylhexanal[1]

Procedure:

- The condensation reaction is typically performed using a 1:1 molar ratio of N-butylaminoethanol and 2-ethylhexanal.[1] To drive the reaction to completion, a slight excess (5-10 mol%) of one reactant may be employed.[1]
- The reaction is often facilitated by acidic conditions or the use of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂).[1] The catalyst activates the carbonyl group of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino alcohol.[1]
- The choice of solvent is critical as it influences reaction rates and equilibrium. The solvent helps manage the removal of water, which is a byproduct of the condensation, thereby driving the reaction forward.
- Careful control of reaction parameters, including temperature, reactant stoichiometry, and catalyst loading, is essential to maximize yield and purity.[1]

Caption: Synthesis workflow for 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine.

Industrial and Research Applications

This oxazolidine derivative is utilized in several industrial applications, primarily due to its reactive nature. It also serves as a valuable intermediate in organic synthesis.

Core Applications

Moisture Scavenger: In polyurethane and polyurea coatings, the compound acts as a
moisture scavenger. It reacts with water, preventing it from reacting with isocyanate groups,
which would otherwise generate carbon dioxide gas and cause defects in the coating finish.
 [1]



- Reactive Diluent: It is used as a reactive diluent in specialty coating formulations to reduce viscosity for easier application. Unlike standard solvents, it contains functional groups that allow it to integrate into the final cured polymer network.[1]
- Synthetic Intermediate: The compound is a key building block in advanced organic synthesis. [1] The oxazolidine ring can be selectively opened to yield a 1,2-aminoalcohol, a crucial structural motif in many biologically active molecules and pharmaceutical compounds.[1] Its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals is an active area of research.[1][7]

Caption: Relationship between properties and applications of the compound.

Analytical Methodologies

Characterization and quality control of 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine can be performed using standard analytical techniques.

Experimental Protocol: HPLC Analysis

Objective: To analyze the purity of 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine.

Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[3]

- Column: Newcrom R1 HPLC column.[3]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[3]
- Detection: UV-Vis or Mass Spectrometry (MS).
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]

Spectroscopic Analysis

 Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to confirm the presence of key functional groups. Expected characteristic absorption bands include those



for C-O-C and C-N-C linkages of the oxazolidine ring and C-H bonds of the alkyl chains. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the successful formation of the ring and the consumption of the amino alcohol reactant.[1]

Biological Activity and Signaling Pathways

While 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine is a crucial intermediate in the synthesis of pharmaceuticals, detailed studies on its direct biological activity or its role in specific signaling pathways are not extensively documented in the reviewed literature. Its primary value in drug development lies in its function as a versatile building block for constructing more complex, biologically active molecules.[1] Further research is required to elucidate any intrinsic biological effects of the compound itself.

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- To cite this document: BenchChem. [IUPAC name for "Oxazolidine, 3-butyl-2-(1-ethylpentyl)-"]. BenchChem, [2025]. [Online PDF]. Available at:
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